molecular formula C14H11FN2O2S B12855948 1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-

1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12855948
M. Wt: 290.31 g/mol
InChI Key: PRMJVPLQZIKFAU-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolopyridine Derivatives in Medicinal Chemistry

Pyrrolopyridines, also known as azaindoles, have emerged as privileged scaffolds in drug discovery due to their structural resemblance to purine nucleotides. This similarity enables them to mimic adenosine triphosphate (ATP) in binding to kinase hinge regions, making them potent inhibitors of enzymes critical to cellular signaling. Early applications focused on oncology, with vemurafenib (a pyrrolopyridine derivative) achieving clinical success as a BRAF kinase inhibitor for melanoma treatment.

Recent advancements have expanded their therapeutic scope. For instance, C-5 pyrazole-substituted pyrrolopyrimidines demonstrate selective inhibition of Janus kinase 1 (JAK1), a target for immune-inflammatory diseases. Similarly, pyrrolopyridine derivatives like 18p inhibit ENPP1, activating the STING pathway for cancer immunotherapy. These developments underscore the scaffold’s adaptability, where strategic substitutions modulate selectivity and potency across diverse biological targets.

Table 1: Key Pyrrolopyridine Derivatives and Their Therapeutic Applications

Compound Target Therapeutic Area Key Modification Source
Vemurafenib BRAF kinase Melanoma Substituents at C-3
Compound 12b JAK1 Immune-inflammatory C-5 pyrazole group
Compound 18p ENPP1 Cancer immunotherapy Pyrrolopyridine core

The evolution of pyrrolopyridine chemistry has been driven by innovations in synthetic methodologies. For example, diversity-oriented synthesis strategies enable the introduction of sulfone groups at the C-5 position, enhancing metabolic stability and bioisosteric replacement potential. Such advancements facilitate the exploration of structure-activity relationships (SARs), optimizing derivatives for specific therapeutic applications.

Structural Significance of Sulfonyl and Fluoro Substituents

The sulfonyl group (-SO₂-) in 1H-pyrrolo[2,3-b]pyridine derivatives serves dual roles: enhancing binding affinity through polar interactions and improving metabolic stability by resisting oxidative degradation. In the case of 4-fluoro-1-[(4-methylphenyl)sulfonyl]- substitution, the sulfonyl moiety likely engages in hydrogen bonding with target proteins, as observed in JAK1 inhibitors where analogous groups interact with glutamate residues. Additionally, sulfonyl groups act as bioisosteres for carbonyl or phosphate groups, enabling selective targeting of enzymes like ENPP1.

The fluorine atom at the C-4 position exerts electronic and steric effects. Fluorine’s high electronegativity increases the compound’s lipophilicity, enhancing membrane permeability and bioavailability. Furthermore, fluorine can participate in dipole-dipole interactions with protein residues, stabilizing ligand-receptor complexes. For example, in pyrrolopyrimidine-based JAK1 inhibitors, fluorine substitutions improve selectivity by modulating the compound’s interaction with the kinase’s ATP-binding pocket.

Table 2: Functional Effects of Sulfonyl and Fluoro Groups

Group Effect on Properties Biological Impact Example Application Source
Sulfonyl Enhances metabolic stability Prolongs half-life ENPP1 inhibition
Facilitates hydrogen bonding Improves target binding affinity JAK1 inhibition
Fluoro Increases lipophilicity Enhances cellular uptake Kinase inhibitor optimization
Stabilizes ligand-receptor complexes Improves selectivity and potency Anticancer agents

Properties

IUPAC Name

4-fluoro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c1-10-2-4-11(5-3-10)20(18,19)17-9-7-12-13(15)6-8-16-14(12)17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMJVPLQZIKFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases. The compound 4-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is of particular interest due to its structural features that may enhance its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine can be described as follows:

  • Molecular Formula : C14H12FN2O2S
  • Molecular Weight : 282.32 g/mol
  • CAS Number : 1781071-95-1

This compound features a pyrrole ring fused to a pyridine nucleus, with a fluorine atom and a sulfonyl group attached to the pyrrolo structure, which may influence its biological properties.

Antitumor Activity

Research has demonstrated that certain 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, a related derivative showed IC50 values against FGFR1–4 ranging from 7 to 712 nM and inhibited breast cancer cell proliferation while inducing apoptosis in vitro .

Table 1: FGFR Inhibition Data for Related Compounds

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Compound 4h7925712

SGK-1 Kinase Inhibition

Another significant aspect of the biological activity of pyrrolo[2,3-b]pyridines is their role as inhibitors of SGK-1 kinase. SGK-1 is involved in various cellular processes including cell proliferation and survival. The inhibition of SGK-1 by these compounds suggests potential therapeutic applications in conditions such as renal fibrosis and cardiovascular diseases .

The mechanisms through which 4-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine exerts its biological effects include:

  • FGFR Inhibition : By blocking FGFR signaling pathways, the compound may prevent tumor cell proliferation and migration.
  • SGK-1 Modulation : Inhibiting SGK-1 can disrupt pathways that lead to abnormal cell growth and fibrosis.

Case Studies

A notable study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their effectiveness against various cancer cell lines. Among these, compounds with modifications similar to the target compound showed significant antitumor activity and were further optimized for enhanced efficacy and selectivity against cancer cells. The results indicated that structural modifications could lead to improved pharmacokinetic properties and reduced toxicity profiles .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

  • 1H-Pyrrolo[2,3-b]pyridine derivatives are recognized for their potential as anticancer agents. The compound 4-fluoro-1-[(4-methylphenyl)sulfonyl]- is an intermediate in the synthesis of ABT-199, a selective BCL-2 inhibitor used in treating chronic lymphocytic leukemia and other cancers. This compound exhibits significant antitumor activity while minimizing platelet toxicity .

Analgesic and Anti-inflammatory Properties

  • Research has indicated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit analgesic and anti-inflammatory effects. For instance, studies on related compounds have shown promising results in pain relief comparable to morphine and aspirin in various animal models . The structural modifications in these derivatives enhance their efficacy against pain and inflammation.

Neuropharmacological Effects

  • Certain derivatives demonstrate anticonvulsant properties and potential as neuroprotective agents. The pharmacological profile of these compounds suggests their utility in treating neurological disorders .

Synthetic Chemistry Applications

Synthesis of Complex Molecules

  • The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for regioselective modifications that can lead to new derivatives with tailored biological activities . For example, the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods such as the Balz-Schiemann reaction or lithium-halogen exchange .

Pharmaceutical Intermediates

  • As an intermediate in pharmaceutical synthesis, 4-fluoro-1-[(4-methylphenyl)sulfonyl]- facilitates the development of novel therapeutic agents. Its role in synthesizing other bioactive compounds underscores its importance in drug development pipelines .

Case Studies and Research Findings

Study Findings Significance
Hilmy et al. (2023)Developed novel pyrrolo[2,3-b]pyridine derivatives with diverse biological activities including anticancer effects.Highlights the potential of structural modifications to enhance therapeutic efficacy .
PMC Study (2020)Investigated analgesic properties of pyrrolo[3,4-c]pyridine derivatives; some compounds showed superior activity compared to traditional analgesics.Suggests new avenues for pain management therapies .
PubChem Report (2025)Compounds derived from 1H-pyrrolo[2,3-b]pyridine exhibit various pharmacological activities including anti-inflammatory and anticancer effects.Reinforces the compound's relevance in drug discovery .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Tosyl-Pyrrolo[2,3-b]pyridines

Compound Name (Substituent) CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data Yield (%) References
4-Fluoro-1-tosyl (Target) N/A C₁₄H₁₁FN₂O₂S 314.32 Predicted: 240–250 Inferred NH/SO₂ IR peaks N/A
4-Bromo-1-tosyl 348640-07-3 C₁₄H₁₁BrN₂O₂S 351.22 N/A δH (aromatic): 7.2–8.5 ppm N/A
4-Chloro-1-tosyl N/A C₁₄H₁₁ClN₂O₂S 306.77 N/A δC (C4): 125.5 ppm 78%
4-Iodo-1-tosyl 1092579-97-9 C₁₄H₁₁IN₂O₂S 398.22 N/A N/A N/A
3-Bromo-1-tosyl 226085-18-3 C₁₄H₁₁BrN₂O₂S 351.22 N/A Boiling point: 514.9°C (predicted) N/A

Key Observations :

  • Molecular Weight : Halogen size (F < Cl < Br < I) directly impacts molecular weight. The 4-fluoro derivative is the lightest (314.32 g/mol).
  • Melting Points : Tosyl-substituted pyrrolopyridines generally exhibit high melting points (>200°C) due to π-π stacking and hydrogen bonding . The 4-fluoro analog is predicted to align with this trend.
  • Spectral Data : IR spectra of analogs show characteristic NH (3300–3400 cm⁻¹) and SO₂ (1150–1350 cm⁻¹) stretches . Fluorine’s electronegativity may downfield-shift adjacent protons in NMR.

Reactivity Insights :

  • Fluorine’s Role : The 4-fluoro group may enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution in the presence of strong bases.
  • Coupling Reactions : Bromo and iodo analogs (e.g., 4-bromo-1-tosyl) are widely used in Suzuki-Miyaura couplings . The 4-fluoro derivative’s smaller size may limit cross-coupling efficiency compared to heavier halogens.

Research Findings and Challenges

  • Synthetic Challenges : Lower yields in methylated analogs (e.g., 3f: 40% yield ) highlight steric hindrance from the tosyl group.
  • Contradictions : While bromo and iodo derivatives are well-documented in cross-coupling , the 4-fluoro variant’s reactivity remains understudied.
  • Future Directions : Computational studies (e.g., DFT) could predict the 4-fluoro compound’s electronic properties and guide synthetic optimization.

Preparation Methods

Sulfonylation of 1H-Pyrrolo[2,3-b]pyridine

The introduction of the 1-[(4-methylphenyl)sulfonyl] group is typically achieved by reacting the pyrrolo[2,3-b]pyridine nitrogen with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions.

  • Typical procedure :
    • React 1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride in dichloromethane (CH2Cl2) at 0–20 °C.
    • Use a phase transfer catalyst such as tetrabutylammonium bromide and a base like sodium hydroxide or aqueous sodium hydroxide.
    • Stirring at room temperature for 1–12 hours yields the N-tosylated product with high efficiency (up to 99% yield reported).
    • Purification is done by silica gel chromatography using cyclohexane/ethyl acetate mixtures.

Halogenation and Fluorination

  • Bromination :

    • Bromination at the 3-position (or equivalent) is performed using bromine in chloroform or N-bromosuccinimide (NBS) with a base such as triethylamine in solvents like dichloromethane or tetrahydrofuran (THF).
    • Reaction temperatures range from 0 °C to room temperature, with reaction times from 10 minutes to several hours.
    • This step is crucial for further functionalization via cross-coupling.
  • Fluorination :

    • The 4-fluoro substitution is introduced either by starting from a fluorinated pyrrolo[2,3-b]pyridine precursor or by selective fluorination methods, often involving electrophilic fluorinating agents or nucleophilic aromatic substitution on halogenated intermediates.
    • Specific fluorination protocols for this compound are less detailed in the literature but are generally integrated into the synthesis of the fluorinated pyrrolo[2,3-b]pyridine core.

Suzuki Coupling for Aryl Substitution

  • Suzuki-Miyaura cross-coupling is employed to introduce aryl or heteroaryl groups at specific positions on the pyrrolo[2,3-b]pyridine ring.
  • Typical conditions:
    • Use of arylboronic acids or boronate esters with palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2).
    • Base: potassium carbonate (K2CO3).
    • Solvent: dioxane/water mixture (approx. 2.5:1).
    • Temperature: 80 °C to reflux, reaction time 1–16 hours.
  • This method allows for the introduction of various substituents, including phenyl groups, which can be further functionalized.

Detailed Stepwise Preparation Example

Step Reagents & Conditions Description Yield (%) Notes
1 1H-Pyrrolo[2,3-b]pyridine + p-toluenesulfonyl chloride, NaOH, tetrabutylammonium bromide, CH2Cl2, 0–20 °C, 1 h N-tosylation of pyrrolo[2,3-b]pyridine 99 High purity after silica gel chromatography
2 Bromine or NBS, triethylamine, CHCl3 or CH2Cl2, 0 °C to RT, 10 min–1 h Bromination at 3-position 68 Intermediate for further coupling
3 Phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, 1–16 h Suzuki coupling to introduce aryl group Variable Enables diversification of aryl substituents
4 Fluorination (starting from fluorinated precursor or fluorination step) Introduction of 4-fluoro substituent Not explicitly detailed Usually integrated in early steps or via nucleophilic substitution

Mechanistic Insights and Optimization Notes

  • The sulfonylation step proceeds via nucleophilic attack of the pyrrolo nitrogen on the sulfonyl chloride, facilitated by the base and phase transfer catalyst to enhance solubility and reaction rate.
  • Bromination is regioselective, targeting the 3-position due to electronic and steric factors inherent in the pyrrolo[2,3-b]pyridine system.
  • Suzuki coupling is a robust method for C–C bond formation, with palladium catalysts enabling mild conditions and broad substrate scope.
  • Fluorination strategies depend on the availability of fluorinated starting materials or selective fluorinating reagents; the presence of electron-withdrawing sulfonyl groups can influence reactivity and regioselectivity.

Summary of Research Findings

  • The preparation of 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]- is well-documented through sulfonylation of the pyrrolo nitrogen followed by halogenation and cross-coupling reactions.
  • High yields (up to 99%) are achievable in the sulfonylation step under mild conditions.
  • Bromination and Suzuki coupling provide versatile routes for further functionalization, essential for pharmaceutical lead optimization.
  • Fluorination is typically introduced early or via substitution on halogenated intermediates, although specific fluorination protocols require careful control.
  • The synthetic routes are supported by patent literature and peer-reviewed studies, ensuring reproducibility and scalability.

Q & A

Q. What is the standard synthetic route for 4-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves a two-step protocol:

Sulfonylation : React 4-fluoro-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride in dichloromethane at 273 K under basic conditions (sodium hydroxide and benzyltriethylammonium chloride as a phase-transfer catalyst).

Purification : Filter the crude product through celite, wash with dichloromethane, and recrystallize from methanol to achieve high purity (yield ~78%) .
Note: Adjust stoichiometry and temperature for fluorinated derivatives compared to the analogous 4-chloro compound .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the sulfonyl group integration (e.g., aromatic protons at δ 7.5–8.0 ppm) and fluorine coupling patterns.
  • X-ray crystallography : Resolve crystal packing and confirm dihedral angles between the pyrrolopyridine core and sulfonyl-substituted aryl ring (e.g., 79.6° in the 4-chloro analogue) .
  • HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., m/z 306.76 for C14_{14}H11_{11}ClN2_2O2_2S) .

Q. How should researchers handle NH-sensitive reactions involving this compound?

Protect the NH group of the pyrrolopyridine core during functionalization (e.g., via sulfonylation or coupling reactions). Use inert atmospheres (N2_2/Ar) and anhydrous solvents to prevent decomposition. Metalation experiments require careful temperature control (−78°C to 0°C) .

Advanced Research Questions

Q. How do π-π interactions influence the crystal packing of this compound?

The 4-methylphenylsulfonyl group stabilizes the crystal lattice via π-π stacking between aromatic rings (centroid-centroid distance: 3.623 Å in the 4-chloro analogue). These interactions create a three-dimensional network, critical for predicting solubility and solid-state reactivity. Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions .

Q. What strategies optimize the sulfonylation reaction for scale-up?

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Solvent optimization : Replace dichloromethane with THF or acetonitrile for greener synthesis.
  • Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps (e.g., tosyl chloride addition) .

Q. How does the 4-fluoro substituent affect electronic properties compared to 4-chloro analogues?

The electron-withdrawing fluorine atom increases the electrophilicity of the pyrrolopyridine core, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Use DFT calculations (B3LYP/6-31G*) to compare charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) .

Q. How to design SAR studies for this compound in kinase inhibition assays?

  • Analog synthesis : Replace the 4-fluoro group with Cl, Br, or CF3_3 to assess steric/electronic effects.
  • Biological testing : Screen against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization assays.
  • Co-crystallization : Resolve ligand-protein complexes to identify binding motifs influenced by the sulfonyl group .

Q. What are common impurities in the synthesis, and how are they controlled?

  • Byproducts : Unreacted starting material (4-fluoro-1H-pyrrolo[2,3-b]pyridine) and over-sulfonylated derivatives.
  • QC methods : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in H2_2O + 0.1% TFA) to detect impurities at 254 nm. Limit: ≤0.5% per ICH guidelines .

Methodological Notes

  • Crystallography refinement : Hydrogen atoms are placed at calculated positions using riding models (C–H = 0.95–0.98 Å). Anisotropic displacement parameters refine non-H atoms .
  • Contradiction resolution : While the 4-chloro analogue’s synthesis is well-documented, fluorinated derivatives may require adjusted reaction times due to fluorine’s higher electronegativity. Validate protocols with small-scale trials .

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